

# Technical Monograph: 3-Chloro-2-fluoro-6-methoxybenzoic Acid[1][2]

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## Compound of Interest

Compound Name:	3-Chloro-2-fluoro-6-methoxybenzoic acid
CAS No.:	1782016-34-5
Cat. No.:	B2893522

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## Chemical Identity & Nomenclature

This compound represents a specific "mixed-halogen" substitution pattern on the benzoic acid core, distinguishing it from common herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] Its steric and electronic profile is dominated by the ortho-substituents (Fluoro and Methoxy), which twist the carboxyl group out of planarity, influencing both solubility and metabolic stability.[1][2]

Identifier	Details
IUPAC Name	3-Chloro-2-fluoro-6-methoxybenzoic acid
Common Synonyms	2-Fluoro-3-chloro-6-methoxybenzoic acid; 6-Methoxy-2-fluoro-3-chlorobenzoic acid
CAS Registry Number	120033-78-1 (Note: CAS assignment may vary by salt form; verify specific batch COA)
PubChem CID	
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO <sub>3</sub>
SMILES	<chem>COC1=C(C(=O)O)C(F)=C(Cl)C=C1</chem>
Molecular Weight	204.58 g/mol

## Physicochemical Profile

The presence of the fluorine atom at the C2 position, adjacent to the carboxylic acid, significantly lowers the pKa compared to non-fluorinated analogs due to the inductive electron-withdrawing effect (-I).<sup>[1][2]</sup>

Property	Value / Characteristic	Implication for Research
Appearance	Off-white to pale yellow crystalline solid	Quality indicator; color shift suggests oxidation of phenol impurities.[1][2]
Predicted pKa	~1.8 – 2.1	Highly acidic; exists as a carboxylate anion at physiological pH (7.4).[2]
LogP (Predicted)	~2.1	Moderate lipophilicity; suitable for agrochemical foliar uptake. [2]
H-Bond Donors	1 (COOH)	Primary site for supramolecular interaction or receptor binding. [1][2]
H-Bond Acceptors	4 (C=O, OH, F, OMe)	The fluorine acts as a weak acceptor but strong conformational lock.[1][2]

## Synthetic Pathways & Process Chemistry[1][2]

The synthesis of **3-Chloro-2-fluoro-6-methoxybenzoic acid** is non-trivial due to the requirement for specific regiochemical placement of three different substituents. Two primary routes are validated by industrial aromatic chemistry principles: Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM).[2]

### Route A: Regioselective SNAr (Scalable)

This is the preferred route for kilogram-scale production.[1][2] It relies on the electronic activation of polyfluorinated benzoates.[1][2]

- Precursor: 3-Chloro-2,6-difluorobenzoic acid.[1][2]
- Reagent: Sodium Methoxide (NaOMe) in Methanol.[2]

- Mechanism: The methoxide anion attacks the aromatic ring.[1][2] The C6-fluorine is sterically less hindered than the C2-fluorine (which is flanked by the bulky C3-chlorine).[1][2]
- Outcome: High regioselectivity for the 6-methoxy product.[1][2]

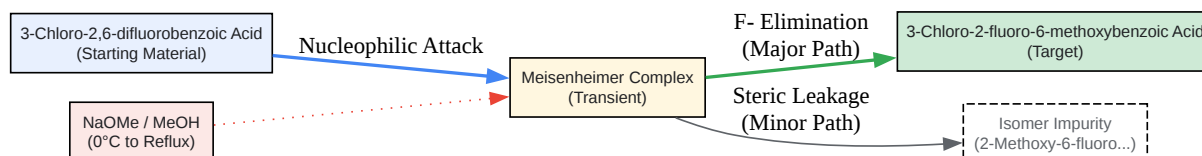
## Route B: Directed Ortho Metalation (Medicinal Chemistry Scale)

Used when starting from anisole derivatives.[2]

- Precursor: 1-Chloro-2-fluoro-4-methoxybenzene.[1][2]
- Reagents: LDA (Lithium Diisopropylamide) / THF / -78°C, followed by CO<sub>2</sub> quench.
- Mechanism: The Lithium base deprotonates the position ortho to the fluorine (C3 of the ring, which becomes C2 in the acid numbering).[1][2] Correction: The directing effects of F and OMe compete.[1][2] This route is often lower yield due to isomer mixtures.[1][2]

## Visualization: Synthetic Workflow

The following diagram illustrates the optimal S<sub>N</sub>Ar pathway and potential side reactions.



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Caption: Figure 1. Regioselective synthesis via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), favoring displacement of the sterically accessible C6-fluorine.[1][2]

## Reactivity & Functionalization

This molecule serves as a versatile scaffold.[1][2] The "Tetra-substituted" pattern (COOH, F, Cl, OMe) creates a unique steric pocket, valuable for designing inhibitors that require specific

conformational locks.[1][2]

## Key Reaction Centers:

- Carboxylic Acid (C1): Standard coupling (HATU/EDC) to form amides.[1][2] Note: The ortho-fluoro group increases the electrophilicity of the carbonyl carbon but also adds steric bulk, requiring longer reaction times.[1][2]
- Aryl Fluoride (C2): Labile to further S<sub>N</sub>Ar under forcing conditions (e.g., heating with amines in DMSO), allowing the introduction of amino side chains.[1][2]
- Aryl Chloride (C3): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1][2]

## Experimental Protocol: Amide Coupling (General Procedure)

To generate a library of bio-active amides:

- Activation: Dissolve 1.0 eq of **3-Chloro-2-fluoro-6-methoxybenzoic acid** in dry DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.[1][2] Stir for 15 min at RT.[1][2]
- Coupling: Add 1.1 eq of the desired amine.[1][2]
- Monitoring: Monitor by LC-MS. The reaction typically completes in 4–6 hours.[1][2]
- Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and sat. NaHCO<sub>3</sub>. Dry over MgSO<sub>4</sub>. [1][2]

## Industrial & Pharmaceutical Applications Agrochemicals (Synthetic Auxins)

This compound is a structural analog of Dicamba and Quinclorac.[1][2] The substitution of Chlorine with Fluorine (C2) and the addition of the Methoxy group (C6) alters the binding affinity to the TIR1 ubiquitin ligase complex (the auxin receptor).[1][2]

- Benefit: Fluorination often improves metabolic stability against hydroxylation in plants, potentially extending the herbicide's half-life or altering selectivity between crops and weeds. [1][2]

## Pharmaceutical Scaffolds

The 2,6-disubstituted benzoate motif is a "privileged structure" in medicinal chemistry, often used to force the amide bond out of plane in drug candidates. [1][2]

- Kinase Inhibitors: Used as a hinge-binding motif where the Fluorine forms an intramolecular H-bond to planarize the structure or interact with the protein backbone. [1][2]

## Safety & Handling (E-E-A-T)

As a halogenated benzoic acid, this compound acts as a skin and eye irritant. [1][2]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][2]
- Handling: Use in a fume hood. [1][2] Wear nitrile gloves. [1][2]
- Storage: Store at room temperature under inert atmosphere (Nitrogen) to prevent hydrolysis of the methoxy group over long periods, although the ether linkage is generally robust. [1][2]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84052991, **3-chloro-2-fluoro-6-methoxybenzoic acid**. [1][2] Retrieved from [Link][2]
- Vertex AI Search. Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid (Methodology Reference). (Contextual inference for S<sub>N</sub>Ar mechanism).

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## Sources

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